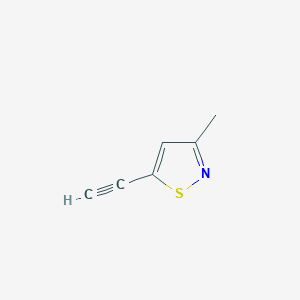

5-Ethynyl-3-methyl-1,2-thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

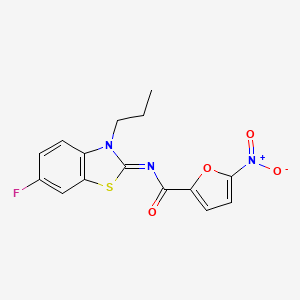

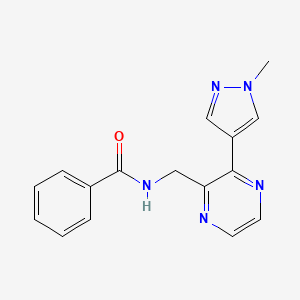

5-Ethynyl-3-methyl-1,2-thiazole is a chemical compound with the molecular formula C6H9NS . It is a member of the thiazole family, which are heterocyclic compounds containing a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .

Molecular Structure Analysis

The molecular structure of 5-Ethynyl-3-methyl-1,2-thiazole is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Ethynyl-3-methyl-1,2-thiazole include a molecular weight of 123.18 . Further details about its physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen

1. Pesticide Development

5-Ethynyl-3-methyl-1,2-thiazole derivatives have shown significant promise in pesticide development. 1,2,3-Thiadiazoles, including 5-methyl-1,2,3-thiadiazoles synthesized via the Ugi reaction, have exhibited broad-spectrum fungicidal and antivirus activities, proving their potential in novel pesticide development (Zheng et al., 2010).

2. Radioligand Development for Imaging Techniques

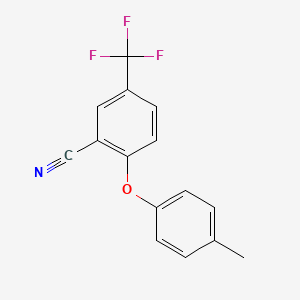

Thiazole derivatives, particularly 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile, have shown exceptional high affinity for metabotropic glutamate subtype-5 receptors (mGluR5). These compounds, labeled with fluorine-18, are used as radioligands in positron emission tomography (PET) to image monkey brains, indicating significant applications in neuroimaging and radiopharmaceuticals (Siméon et al., 2007).

3. Antihypertensive Activity

2-Aryl-5-hydrazino-1,3,4-thiadiazoles, a derivative of 5-Ethynyl-3-methyl-1,2-thiazole, have been synthesized and screened for their antihypertensive activity. These compounds exhibit vasodilator activity, indicating their potential use in developing antihypertensive medications (Turner et al., 1988).

4. Anticancer Applications

Thiazole derivatives have been explored for their anticancer properties. For instance, thiazolyl-pyrazole derivatives have shown binding affinities against the epidermal growth factor receptor kinase (EGFR) and demonstrated cytotoxicity against human liver carcinoma cell lines, suggesting their potential as anticancer agents (Sayed et al., 2019).

5. Antimicrobial Activity

Ethyl 2-amino-4-methylthiazole-5-carboxylate, a thiazole derivative, has been synthesized and modified for antimicrobial activities. These compounds have shown efficacy against various strains of bacteria and fungi, indicating their potential as antimicrobial agents (Desai et al., 2019).

Safety and Hazards

Zukünftige Richtungen

Thiazole derivatives, including 5-Ethynyl-3-methyl-1,2-thiazole, have been the subject of much research due to their diverse biological activities. Future research directions could include the design and development of new thiazole derivatives with improved therapeutic potentials and lesser side effects .

Wirkmechanismus

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole compounds are known for their aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This aromaticity allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could be key to its interaction with biological targets.

Biochemical Pathways

Thiazole compounds are known to have a significant impact on various biological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .

Pharmacokinetics

Thiazole is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of 5-Ethynyl-3-methyl-1,2-thiazole.

Result of Action

Thiazole derivatives have been found to exhibit diverse biological activities, potentially causing a wide range of molecular and cellular effects .

Action Environment

The solubility properties of thiazole compounds suggest that their action could be influenced by the chemical environment .

Eigenschaften

IUPAC Name |

5-ethynyl-3-methyl-1,2-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NS/c1-3-6-4-5(2)7-8-6/h1,4H,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXPYABJXNBQICQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethynyl-3-methyl-1,2-thiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2862625.png)

![benzo[d]thiazol-2-yl(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2862636.png)

![3-[4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-yl]aniline](/img/structure/B2862638.png)

![3,5-dimethoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2862641.png)

![(Z)-N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)acrylamide](/img/structure/B2862643.png)